N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(trifluoromethyl)phenyl]acetamide
Description
N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of a tetrazole ring and a trifluoromethyl group
Properties
IUPAC Name |
N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)13-4-2-1-3-11(13)9-14(25)20-12-7-5-10(6-8-12)15-21-23-24-22-15/h1-8H,9H2,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGPDEBHQUYBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=NNN=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate aryl nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Coupling Reaction: The tetrazole-containing intermediate is then coupled with a trifluoromethyl-substituted phenyl acetic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2H-tetrazol-5-yl)phenyl]-2-phenylacetamide
- N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(methyl)phenyl]acetamide
- N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(chloromethyl)phenyl]acetamide
Uniqueness
N-[4-(2H-tetrazol-5-yl)phenyl]-2-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
